molecular formula C14H15N3O B1517080 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide CAS No. 1019398-78-7

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Cat. No. B1517080
M. Wt: 241.29 g/mol
InChI Key: LUWOSCKSPUBQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . It has a molecular weight of 241.29 .


Synthesis Analysis

The synthesis of benzamides, which includes “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is 1S/C14H15N3O/c1-9-5-6-16-13 (7-9)17-14 (18)11-4-3-10 (2)12 (15)8-11/h3-8H,15H2,1-2H3, (H,16,17,18) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

  • Antitumor Activity and Histone Deacetylase Inhibition :The compound MGCD0103, structurally related to 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 and demonstrates significant antitumor activity, making it a promising candidate for cancer treatment. It is notable for its ability to block cancer cell proliferation, induce histone acetylation, cell cycle arrest, and apoptosis, and has entered clinical trials (Zhou et al., 2008).

  • Application in Capillary Electrophoresis for Substance Analysis :Research indicates the use of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including compounds structurally related to 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This technique is beneficial for quality control in pharmaceuticals, showcasing the compound's role in analytical chemistry (Ye et al., 2012).

  • Luminescent Properties and Multi-Stimuli Response :Pyridyl substituted benzamides, related to the compound , have been studied for their luminescent properties and multi-stimuli-responsive behavior. They show potential for applications in optoelectronics and as sensors due to their aggregation-enhanced emission and mechanochromic properties (Srivastava et al., 2017).

  • Development of Hyperbranched Aromatic Polyamide :Research into the thermal polymerization of compounds structurally akin to 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide has led to the development of hyperbranched aromatic polyamides. These materials are notable for their solubility and potential applications in materials science (Yang et al., 1999).

  • Design of H+/K+-ATPase Inhibitors :The molecule's pyridine moiety is critical in the design of H+/K+-ATPase inhibitors, as demonstrated in the development of benzimidazole sulfoxide class antisecretory inhibitors. These findings have implications for designing effective treatments for conditions like acid reflux (Ife et al., 1989).

  • Synthesis of Novel Compounds with Antiviral Properties :The synthesis of benzamide-based compounds, related to the compound , has demonstrated significant antiavian influenza virus activity. This highlights its potential application in antiviral drug development (Hebishy et al., 2020).

  • Neuroleptic Activity in Benzamides :Studies on benzamides structurally related to the subject compound have explored their neuroleptic activity, particularly in the context of antipsychotic drug development. This research contributes to our understanding of the pharmacological properties of such compounds (Iwanami et al., 1981).

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOSCKSPUBQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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